Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
CAS No.: 350996-95-1
Cat. No.: VC21475692
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 350996-95-1 |
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Molecular Formula | C10H14N2O3S |
Molecular Weight | 242.3g/mol |
IUPAC Name | methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C10H14N2O3S/c1-5-6(10(14)15-4)8(11)16-7(5)9(13)12(2)3/h11H2,1-4H3 |
Standard InChI Key | WDWQGNNCVALKRI-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C |
Canonical SMILES | CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate belongs to the thiophene class of heterocyclic compounds. Its structure features a thiophene ring as the core scaffold with four key substituents: an amino group at position 2, a methyl ester at position 3, a methyl group at position 4, and a dimethylcarbamoyl group at position 5. This arrangement of functional groups creates a molecule with multiple sites for chemical interaction and modification.
The compound shares structural similarities with Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, differing only in the alkyl group of the ester functionality (methyl versus ethyl). It also bears resemblance to Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, with the primary difference being the presence of a dimethylcarbamoyl group instead of a methyl group at position 5.
Table 1 below presents the key molecular properties of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate compared with structurally similar compounds:
Property | Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
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Molecular Formula | C10H14N2O3S | C11H16N2O3S | C8H11NO2S |
Molecular Weight | ~242.29 g/mol | 256.32 g/mol | 185.25 g/mol |
Core Structure | Thiophene | Thiophene | Thiophene |
Position 2 | Amino group | Amino group | Amino group |
Position 3 | Methyl carboxylate | Ethyl carboxylate | Methyl carboxylate |
Position 4 | Methyl group | Methyl group | Methyl group |
Position 5 | Dimethylcarbamoyl group | Dimethylcarbamoyl group | Methyl group |
Synthesis and Production
Synthetic Approaches
The synthesis of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate would likely follow procedures similar to those used for related thiophene derivatives. By examining the synthesis of similar compounds, we can propose several potential synthetic routes:
Based on the synthesis of similar thiophene derivatives, a potential approach would involve starting with simpler thiophene compounds and sequentially introducing the required functional groups. For the closely related compound Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, synthesis typically involves the esterification of the corresponding carboxylic acid with methanol, often using dehydrating agents such as sulfuric acid or thionyl chloride under reflux conditions.
For introducing the dimethylcarbamoyl group at position 5, acylation reactions using dimethylcarbamoyl chloride or similar reagents would likely be employed. The general multi-step synthetic approach might include:
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Formation of the appropriately substituted thiophene ring
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Introduction of the amino group at position 2
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Esterification to form the methyl ester at position 3
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Introduction of the dimethylcarbamoyl group at position 5
Industrial Production Considerations
For industrial-scale production, continuous flow processes might be employed to enhance efficiency and yield, similar to methods considered for related thiophene derivatives. The use of catalysts and optimized reaction conditions would be crucial for improving scalability and economic viability.
Table 2: Potential Synthetic Approaches for Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Chemical Reactivity and Behavior
Functional Group Reactivity
Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate contains several reactive functional groups that contribute to its chemical behavior. Based on the reactivity of similar thiophene derivatives, the following reactions are likely:
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The amino group can undergo:
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Nucleophilic substitution reactions with alkyl halides or acyl chlorides
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Diazotization reactions with nitrous acid
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Formation of Schiff bases with aldehydes and ketones
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The methyl ester group can participate in:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to form alcohols using reducing agents such as lithium aluminum hydride
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The dimethylcarbamoyl group may undergo:
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Hydrolysis under acidic or basic conditions
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Nucleophilic attack at the carbonyl carbon
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The thiophene ring itself can participate in:
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Electrophilic aromatic substitution reactions, though with different reactivity patterns compared to benzene
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Oxidation reactions that may affect the sulfur atom, potentially forming sulfoxides or sulfones
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Reaction Mechanisms
The reaction mechanisms for Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate would generally follow established organic chemistry principles. For example, the hydrolysis of the methyl ester group typically proceeds through a tetrahedral intermediate formed by nucleophilic attack of hydroxide or water on the carbonyl carbon.
For the thiophene ring, electrophilic aromatic substitution reactions would preferentially occur at positions with higher electron density, influenced by the electron-donating amino group and the electron-withdrawing ester and carbamoyl groups.
Application Area | Potential Uses | Relevant Properties |
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Pharmaceutical Research | Lead compound for drug development | Multiple functional groups, thiophene core with known biological activities |
Organic Synthesis | Building block for complex molecules | Diverse reactive sites for further functionalization |
Materials Science | Precursor for specialized materials | Aromatic structure with potential electronic properties |
Biochemical Studies | Probe for studying biological mechanisms | Functional groups capable of specific interactions |
Biological Activity and Structure-Activity Relationships
Structure-Activity Relationships
Structure-activity relationship studies of similar thiophene derivatives suggest that the arrangement and nature of substituents significantly influence biological activity. For Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, the following structure-activity relationships may apply:
Comparative Analysis with Related Compounds
Structural Comparisons
Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives to understand the significance of its specific substitution pattern:
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Compared to Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: The methyl ester in our target compound might result in slightly different physicochemical properties compared to the ethyl ester, including solubility, lipophilicity, and biodistribution.
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Compared to Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: The replacement of a methyl group with a dimethylcarbamoyl group at position 5 in our target compound would significantly alter its electronic properties, hydrogen bonding capabilities, and potentially its biological activities.
Table 4: Comparative Analysis of Structural Features and Their Implications
Structural Feature | Present in Target Compound | Present in Related Compounds | Potential Impact on Properties |
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Amino group at position 2 | Yes | Yes (both compounds) | Essential for hydrogen bonding and biological activity |
Methyl ester at position 3 | Yes | Yes (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate), No (Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate) | Affects lipophilicity, metabolic stability |
Dimethylcarbamoyl at position 5 | Yes | Yes (Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate), No (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate) | Enhances hydrogen bonding, modifies electronic distribution |
Methyl group at position 4 | Yes | Yes (both compounds) | Affects electronic properties and steric environment |
Functional Implications
The specific substitution pattern in Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate likely results in unique properties that distinguish it from similar compounds:
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The combination of an electron-donating amino group and electron-withdrawing ester and carbamoyl groups creates a polarized electronic distribution that may influence reactivity and binding properties.
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The dimethylcarbamoyl group at position 5 may provide additional hydrogen bonding acceptor sites compared to simple methyl substitution, potentially enhancing interactions with biological targets.
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The methyl ester at position 3 may serve as a metabolically labile group, potentially allowing the compound to act as a prodrug that releases an active carboxylic acid form in vivo.
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